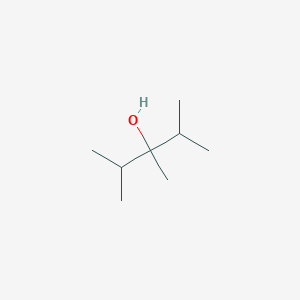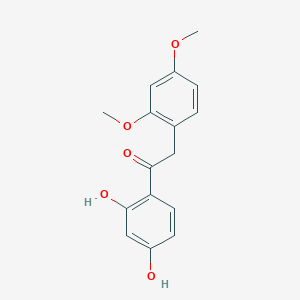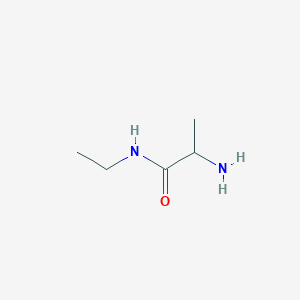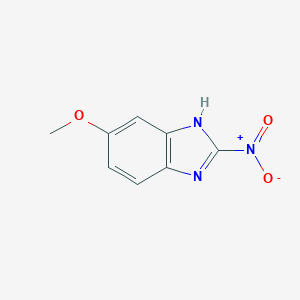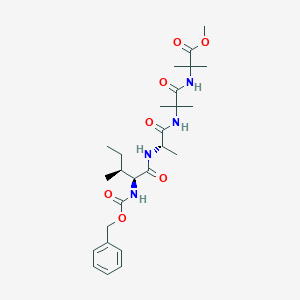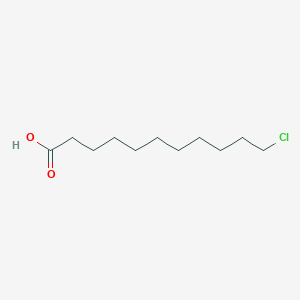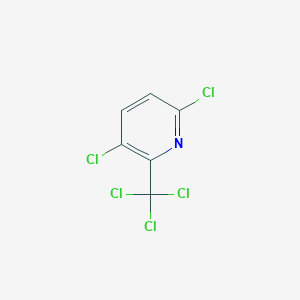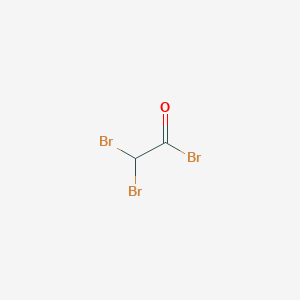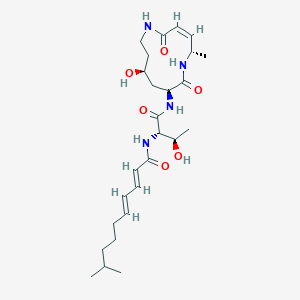
Cepafungin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cepafungin III is a cyclic lipopeptide antibiotic that is produced by the fungus Cephalosporium acremonium. It is a potent antifungal agent that has been extensively studied for its potential use in treating fungal infections.
Applications De Recherche Scientifique
Cepafungin III has been extensively studied for its potential use in treating fungal infections. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal properties, Cepafungin III has also been shown to have immunomodulatory effects, which could be useful in treating diseases such as cancer and autoimmune disorders.
Mécanisme D'action
Cepafungin III works by binding to the cell wall of fungal cells, disrupting their structure and preventing them from growing and dividing. Specifically, it binds to the beta-glucan component of the cell wall, which is essential for fungal cell survival. This mechanism of action is different from that of other antifungal agents, such as azoles and polyenes, which target different components of the fungal cell.
Effets Biochimiques Et Physiologiques
Cepafungin III has been shown to have a number of biochemical and physiological effects on fungal cells. It disrupts the cell wall structure, leading to cell lysis and death. It also inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, which further weakens the cell and makes it more susceptible to damage. In addition, Cepafungin III has been shown to stimulate the production of cytokines and other immune system molecules, which could be useful in treating diseases such as cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cepafungin III in lab experiments is its broad spectrum of activity against different fungal species. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation is that it is a relatively expensive reagent, which can limit its use in larger-scale experiments.
Orientations Futures
There are a number of future directions for research on Cepafungin III. One area of interest is its potential use in combination with other antifungal agents, which could increase its effectiveness against certain fungal species. Another area of interest is its potential use in treating diseases such as cancer and autoimmune disorders, where its immunomodulatory effects could be beneficial. Finally, there is ongoing research into the synthesis of Cepafungin III and related compounds, which could lead to the development of new and more effective antifungal agents.
Propriétés
Numéro CAS |
130743-09-8 |
|---|---|
Nom du produit |
Cepafungin III |
Formule moléculaire |
C26H42N4O6 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-9-methyldeca-2,4-dienamide |
InChI |
InChI=1S/C26H42N4O6/c1-17(2)10-8-6-5-7-9-11-23(34)30-24(19(4)31)26(36)29-21-16-20(32)14-15-27-22(33)13-12-18(3)28-25(21)35/h5,7,9,11-13,17-21,24,31-32H,6,8,10,14-16H2,1-4H3,(H,27,33)(H,28,35)(H,29,36)(H,30,34)/b7-5+,11-9+,13-12-/t18-,19+,20-,21-,24-/m0/s1 |
Clé InChI |
ZQOSECHKDTUIEK-NUIZVSKESA-N |
SMILES isomérique |
C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCC(C)C)O |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
SMILES canonique |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
Synonymes |
Cepafungin III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



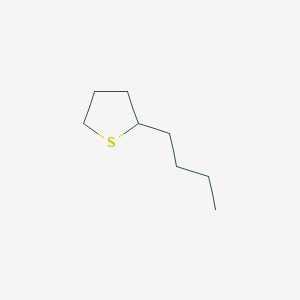
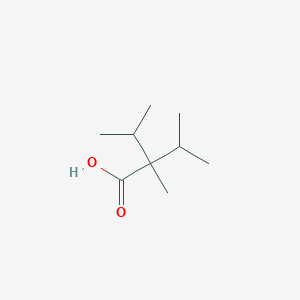
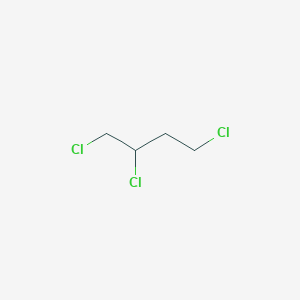
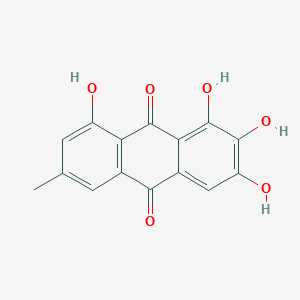
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
